molecular formula C7H13NO3S2 B14521377 Butanoic acid, 2-(acetylamino)-4-(methyldithio)-, (R)- CAS No. 62502-79-8

Butanoic acid, 2-(acetylamino)-4-(methyldithio)-, (R)-

Cat. No.: B14521377
CAS No.: 62502-79-8
M. Wt: 223.3 g/mol
InChI Key: ZNNQUVWXNBCSQU-ZCFIWIBFSA-N
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Description

Butanoic acid, 2-(acetylamino)-4-(methyldithio)-, ®- is a chiral compound with significant applications in various fields of science and industry. This compound is characterized by the presence of an acetylamino group and a methyldithio group attached to the butanoic acid backbone. The ®-configuration indicates the specific spatial arrangement of the atoms around the chiral center, which can influence the compound’s biological activity and chemical reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanoic acid, 2-(acetylamino)-4-(methyldithio)-, ®- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Thioether Formation: The methyldithio group is introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated intermediate.

    Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the ®-enantiomer, which can be achieved using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial to maximize yield and purity. Catalysts and automated systems are often employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 2-(acetylamino)-4-(methyldithio)-, ®- can undergo various chemical reactions, including:

    Oxidation: The methyldithio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The acetylamino group can be reduced to an amine under appropriate conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methyldithio group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like thiols, amines, or halides can be employed under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Primary or secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Butanoic acid, 2-(acetylamino)-4-(methyldithio)-, ®- has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein modification.

    Medicine: Investigated for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Butanoic acid, 2-(acetylamino)-4-(methyldithio)-, ®- involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological macromolecules, while the methyldithio group can undergo redox reactions, influencing cellular pathways. These interactions can modulate enzyme activity, protein function, and signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Butanoic acid, 2-(acetylamino)-, methyl ester, (2R)-
  • Butanoic acid, 2-(acetylamino)-, ethyl ester, (2R)-

Uniqueness

Butanoic acid, 2-(acetylamino)-4-(methyldithio)-, ®- is unique due to the presence of the methyldithio group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for specific applications in research and industry.

Properties

CAS No.

62502-79-8

Molecular Formula

C7H13NO3S2

Molecular Weight

223.3 g/mol

IUPAC Name

(2R)-2-acetamido-4-(methyldisulfanyl)butanoic acid

InChI

InChI=1S/C7H13NO3S2/c1-5(9)8-6(7(10)11)3-4-13-12-2/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1

InChI Key

ZNNQUVWXNBCSQU-ZCFIWIBFSA-N

Isomeric SMILES

CC(=O)N[C@H](CCSSC)C(=O)O

Canonical SMILES

CC(=O)NC(CCSSC)C(=O)O

Origin of Product

United States

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